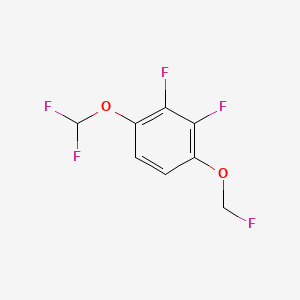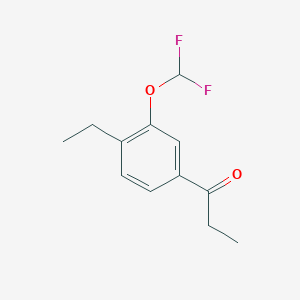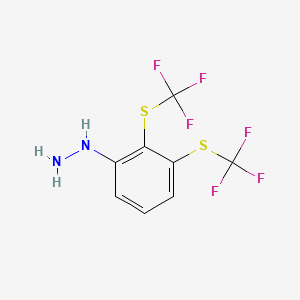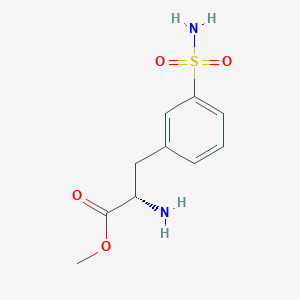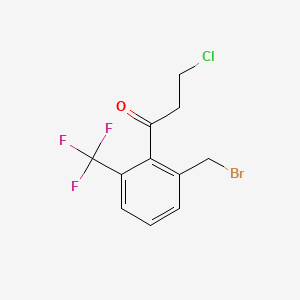
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a compound that features a bromomethyl group, a trifluoromethyl group, and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the bromomethyl and trifluoromethyl groups .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted derivatives, while oxidation of the chloropropanone moiety can produce carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Pharmaceuticals: Its unique structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s trifluoromethyl group imparts unique properties to materials, making it useful in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes or proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
1-(2-(Trifluoromethyl)phenyl)-3-chloropropan-1-one: Lacks the bromomethyl group, affecting its ability to participate in nucleophilic substitution reactions.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C11H9BrClF3O |
|---|---|
Molekulargewicht |
329.54 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-6-(trifluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O/c12-6-7-2-1-3-8(11(14,15)16)10(7)9(17)4-5-13/h1-3H,4-6H2 |
InChI-Schlüssel |
AJVQNGHJKLJMQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(=O)CCCl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)
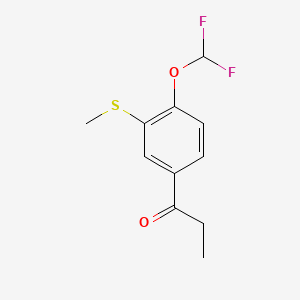
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL](/img/structure/B14066702.png)
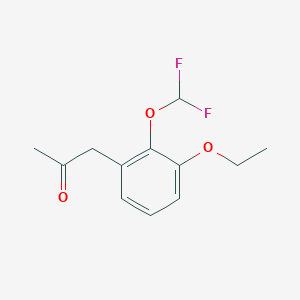


![Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14066723.png)

![[(4-Butoxyphenyl)methylideneamino]urea](/img/structure/B14066740.png)
